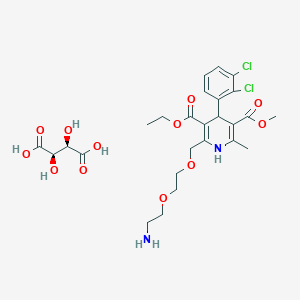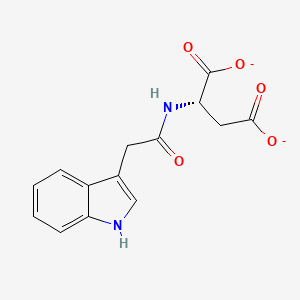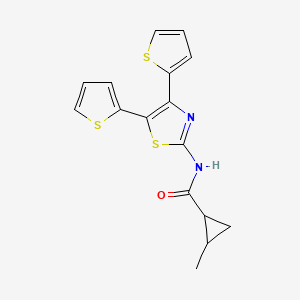
N-(4,5-dithiophen-2-yl-2-thiazolyl)-2-methyl-1-cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dithiophen-2-yl-2-thiazolyl)-2-methyl-1-cyclopropanecarboxamide is a member of thiazoles.
Applications De Recherche Scientifique
Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives, related to N-(4,5-dithiophen-2-yl-2-thiazolyl)-2-methyl-1-cyclopropanecarboxamide, have been studied for their antiallergy activity. These compounds showed significant potency in rat models, outperforming traditional antiallergy agents like disodium cromoglycate (Hargrave, Hess, & Oliver, 1983).
Antimicrobial Activity : Thiazole derivatives, which include structures similar to the compound , have been synthesized and shown to possess potent antimicrobial activity against various bacterial and fungal species. These compounds' efficacy was assessed through molecular docking studies against pathogen-proteins (Althagafi, El‐Metwaly, & Farghaly, 2019).
Antibacterial Agents : A study focused on the synthesis and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited their effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, closely related to the target compound, have been synthesized and evaluated as supramolecular gelators. Their gelation behavior, influenced by methyl functionality and non-covalent interactions, was explored (Yadav & Ballabh, 2020).
Anticancer Agents : Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The compounds displayed promising results, with several exhibiting high efficacy (Tiwari et al., 2017).
Cyclin-Dependent Kinase Inhibitors : N-Acyl-2-aminothiazoles with nonaromatic acyl side chains, similar to the compound of interest, were found to be potent inhibitors of CDK2/cycE, showing antitumor activity in mice. One compound, BMS-387032, was selected for Phase 1 human clinical trials as an antitumor agent (Misra et al., 2004).
Herbicidal Activity : 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized as herbicidal inhibitors of PSII electron transport, demonstrating good herbicidal activities. One compound showed exceptional activity even at low dosages, indicating the potential of thiazole derivatives in herbicidal applications (Wang, Li, Li, & Huang, 2004).
ACAT Inhibitors : Novel N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and alkanamides, related to the compound , were prepared as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors. Some analogues without the 5-phenyl substituent or both the phenyl groups in 4 and 5 position of the thiazole ring were also prepared (Romeo et al., 1999).
Propriétés
Nom du produit |
N-(4,5-dithiophen-2-yl-2-thiazolyl)-2-methyl-1-cyclopropanecarboxamide |
|---|---|
Formule moléculaire |
C16H14N2OS3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-(4,5-dithiophen-2-yl-1,3-thiazol-2-yl)-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H14N2OS3/c1-9-8-10(9)15(19)18-16-17-13(11-4-2-6-20-11)14(22-16)12-5-3-7-21-12/h2-7,9-10H,8H2,1H3,(H,17,18,19) |
Clé InChI |
VYNCMUCZHHZJLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)NC2=NC(=C(S2)C3=CC=CS3)C4=CC=CS4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)
![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)
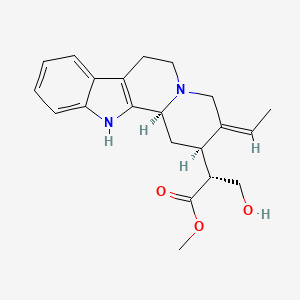
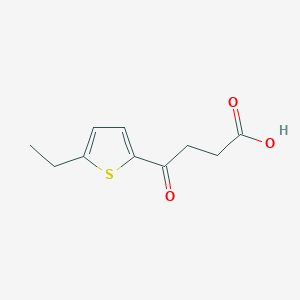

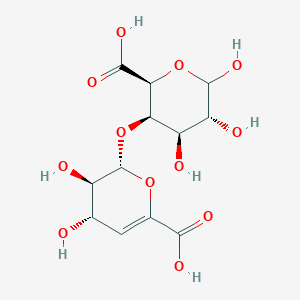
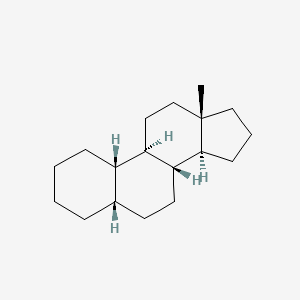

![N-[(E)-benzylideneamino]-1-ethyl-2-methylbenzimidazole-5-carboxamide](/img/structure/B1231287.png)


